molecular formula C13H21NO B13255394 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine

Cat. No.: B13255394
M. Wt: 207.31 g/mol
InChI Key: RUYLIVZNSBOODG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylbutanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually include a solvent like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction may produce 1-(4-methoxyphenyl)-3,3-dimethylbutanol.

Scientific Research Applications

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-methylpropan-1-amine: Similar structure but with a different alkyl chain length.

    1-(4-Methoxyphenyl)-3-methylbutan-1-amine: Similar structure with a different substitution pattern on the butanamine chain.

Uniqueness

1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C13H21NO/c1-13(2,3)9-12(14)10-5-7-11(15-4)8-6-10/h5-8,12H,9,14H2,1-4H3

InChI Key

RUYLIVZNSBOODG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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